molecular formula C15H10INO B1613841 2-(3-Cyanophenyl)-3'-iodoacetophenone CAS No. 898784-37-7

2-(3-Cyanophenyl)-3'-iodoacetophenone

Cat. No.: B1613841
CAS No.: 898784-37-7
M. Wt: 347.15 g/mol
InChI Key: XIWIMEBDPZDOKP-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-3’-iodoacetophenone is an organic compound that features both a cyano group and an iodine atom attached to a phenyl ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both electron-withdrawing groups (cyano and iodo) on the aromatic rings makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-3’-iodoacetophenone typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 2-(3-Cyanophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-3’-iodoacetophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the cyano group.

    Oxidation: Potassium permanganate or chromium trioxide can oxidize the cyano group.

Major Products Formed

    Substitution: Products include azides, thiols, or other substituted phenyl derivatives.

    Reduction: Amines are the major products.

    Oxidation: Carboxylic acids are formed.

Scientific Research Applications

2-(3-Cyanophenyl)-3’-iodoacetophenone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of electron-withdrawing groups on biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-3’-iodoacetophenone in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing cyano and iodo groups. These groups make the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyanophenyl)-3’-bromoacetophenone
  • 2-(3-Cyanophenyl)-3’-chloroacetophenone
  • 2-(3-Cyanophenyl)-3’-fluoroacetophenone

Uniqueness

2-(3-Cyanophenyl)-3’-iodoacetophenone is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the compound’s reactivity and the types of reactions it can undergo. The iodine atom also makes the compound more suitable for certain types of coupling reactions, such as the Suzuki-Miyaura reaction, compared to its bromo, chloro, or fluoro analogs .

Properties

IUPAC Name

3-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-14-6-2-5-13(9-14)15(18)8-11-3-1-4-12(7-11)10-17/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWIMEBDPZDOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642326
Record name 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-37-7
Record name 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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